Cas no 82132-68-1 (3-Bromo-5,6,7,8-tetrahydroquinoline)

3-Bromo-5,6,7,8-tetrahydroquinoline structure
82132-68-1 structure
Product Name:3-Bromo-5,6,7,8-tetrahydroquinoline
CAS-Nr.:82132-68-1
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD11111668
CID:1030745
PubChem ID:53485154
Update Time:2024-10-27

3-Bromo-5,6,7,8-tetrahydroquinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Bromo-5,6,7,8-tetrahydroquinoline
    • 3-Bromo-5,6,7,8-tetrahydroquinoline (ACI)
    • AKOS015924456
    • AS-36636
    • SCHEMBL5120809
    • CS-0102098
    • 82132-68-1
    • SY260113
    • PB43504
    • DA-02602
    • DTXSID20704396
    • MFCD11111668
    • QUINOLINE, 3-BROMO-5,6,7,8-TETRAHYDRO-
    • MDL: MFCD11111668
    • Inchi: 1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
    • InChI-Schlüssel: FKERWWYCYWMBHC-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2CCCCC2=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 211
  • Monoisotopenmasse: 211
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 138
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 12.9A^2
  • XLogP3: 2.8

3-Bromo-5,6,7,8-tetrahydroquinoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A189006116-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
250mg
$213.84 2023-09-01
Alichem
A189006116-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
1g
$583.20 2023-09-01
Alichem
A189006116-5g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
5g
$1161.78 2023-09-01
TRC
B614620-10mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
10mg
$ 50.00 2022-06-07
TRC
B614620-50mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
50mg
$ 95.00 2022-06-07
TRC
B614620-100mg
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1
100mg
$ 135.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12974-5g
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
5g
$735 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
1g
2525.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
250mg
1278CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM773-100mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95+%
100mg
758CNY 2021-05-08

3-Bromo-5,6,7,8-tetrahydroquinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referenz
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referenz
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
2.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referenz
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Water ;  30 min, < 60 °C
1.2 Reagents: Sodium periodate Solvents: Water ;  12 h, 0 °C; 0 °C → rt
2.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Referenz
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referenz
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ;  4 h, 75 °C; 75 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referenz
Total Syntheses of Complanadines A and B
Zhao, Le; et al, Angewandte Chemie, 2013, 52(6), 1722-1725

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Titanium Catalysts: Tetrachlorobis(tetrahydrofuran)titanium Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Solvents: 1,4-Dioxane ;  12 h, 100 °C; 10 min, 100 °C → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  5 min, rt
Referenz
Substituted pyridines from isoxazoles: scope and mechanism
Lee, Seokjoo; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6630-6636

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Referenz
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Referenz
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 30 min, rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Referenz
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referenz
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

3-Bromo-5,6,7,8-tetrahydroquinoline Raw materials

3-Bromo-5,6,7,8-tetrahydroquinoline Preparation Products

3-Bromo-5,6,7,8-tetrahydroquinoline Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:82132-68-1)3-Bromo-5,6,7,8-tetrahydroquinoline
Bestellnummer:A854053
Bestandsstatus:in Stock
Menge:5g/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:48
Preis ($):542.0/155.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82132-68-1)3-Bromo-5,6,7,8-tetrahydroquinoline
A854053
Reinheit:99%/99%
Menge:5g/1g
Preis ($):542.0/155.0
Email